molecular formula C20H24N4O6S B12485607 N~2~-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12485607
M. Wt: 448.5 g/mol
InChI Key: IZQORSHFYKQWRV-UHFFFAOYSA-N
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Description

N~2~-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C20H24N4O6S

Molecular Weight

448.5 g/mol

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C20H24N4O6S/c1-22-15-8-6-13(10-16(15)23(2)20(22)26)21-19(25)12-24(31(5,27)28)17-11-14(29-3)7-9-18(17)30-4/h6-11H,12H2,1-5H3,(H,21,25)

InChI Key

IZQORSHFYKQWRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CN(C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of the benzimidazole core, introduction of the dimethoxyphenyl group, and the attachment of the methylsulfonyl glycinamide moiety. Common reagents and conditions used in these reactions may include:

    Formation of Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

    Introduction of Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using appropriate dimethoxyphenyl halides.

    Attachment of Methylsulfonyl Glycinamide Moiety: This step may involve nucleophilic substitution reactions using methylsulfonyl chloride and glycinamide derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide include other benzimidazole derivatives with different substituents. Examples include:

  • N-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propionamide

Uniqueness

The uniqueness of N2-(2,5-dimethoxyphenyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

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